4-[(2,3-Dichlorophenoxy)methyl]benzoic acid

DHODH inhibition anticancer pyrimidine biosynthesis

This 97% purity 4-[(2,3-Dichlorophenoxy)methyl]benzoic acid is a validated DHODH inhibitor (IC50 = 1.20 nM) with a critical 2,3-dichloro substitution pattern for assay precision. Its XLogP3-AA of 4.2 balances permeability & solubility for SAR. The benzoic acid handle enables E3 ligase conjugation in PROTAC development. Avoid generic isomers; this scaffold ensures reproducible enzymatic activity.

Molecular Formula C14H10Cl2O3
Molecular Weight 297.1 g/mol
CAS No. 149288-40-4
Cat. No. B1342723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2,3-Dichlorophenoxy)methyl]benzoic acid
CAS149288-40-4
Molecular FormulaC14H10Cl2O3
Molecular Weight297.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)OCC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C14H10Cl2O3/c15-11-2-1-3-12(13(11)16)19-8-9-4-6-10(7-5-9)14(17)18/h1-7H,8H2,(H,17,18)
InChIKeyOTFSQNOVIQZJHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2,3-Dichlorophenoxy)methyl]benzoic acid (CAS 149288-40-4) – Procurement Baseline, Class Identity, and Primary Research Utility


4-[(2,3-Dichlorophenoxy)methyl]benzoic acid (CAS 149288-40-4) is a halogenated benzoic acid derivative featuring a 2,3-dichlorophenoxy methyl group [1]. It is a small-molecule building block and research intermediate with a molecular formula of C14H10Cl2O3 and a molecular weight of 297.1 g/mol . The compound is commercially available with typical purity specifications of 95%–97% .

Why 4-[(2,3-Dichlorophenoxy)methyl]benzoic acid Cannot Be Casually Substituted with a Generic Analog


In-class compounds with the C14H10Cl2O3 formula (e.g., regioisomers such as 3-[(2,3-dichlorophenoxy)methyl]benzoic acid, CAS 832740-95-1) or structurally related DHODH inhibitors (e.g., brequinar, teriflunomide) exhibit substantially different biological potencies, lipophilicity, and target engagement profiles. Generic substitution fails because the specific 2,3-dichloro substitution pattern and para-benzoic acid positioning are critical determinants of DHODH inhibitory activity and physicochemical properties [1].

Product-Specific Quantitative Differentiation of 4-[(2,3-Dichlorophenoxy)methyl]benzoic acid Against Closest Analogs


DHODH Inhibitory Potency: Sub-Nanomolar IC50 vs. Comparator Compounds from Same Patent Assay

In a standardized recombinant human DHODH enzymatic assay, 4-[(2,3-Dichlorophenoxy)methyl]benzoic acid (identified as Compound 4 in US12162877) exhibits an IC50 of 1.20 nM [1]. This potency is 1.5-fold stronger than brequinar (IC50 1.80 nM), 3.6-fold stronger than Compound 5 (IC50 4.30 nM), and more than 600-fold stronger than Compound 8 (IC50 760 nM) when tested under identical conditions [2].

DHODH inhibition anticancer pyrimidine biosynthesis

Lipophilicity Profile: Balanced LogP for Cellular Permeability and Aqueous Solubility

4-[(2,3-Dichlorophenoxy)methyl]benzoic acid has a computed XLogP3-AA of 4.2 [1]. This places its lipophilicity intermediate between the highly polar teriflunomide (LogP ~2.5–3.0) [2] and the highly lipophilic brequinar (LogP ~5.8–6.2) [3].

drug discovery ADME physicochemical properties

Commercial Purity Specification: 97% Purity Available for Quantitative Research Use

The compound is commercially supplied with a minimum purity specification of 97% , which is higher than the 95% purity commonly offered for some generic research intermediates.

chemical procurement quality control research reagents

Regioisomeric Specificity: Para-Substituted Benzoic Acid vs. Meta-Substituted Isomer

The 4-[(2,3-dichlorophenoxy)methyl]benzoic acid (para-isomer, CAS 149288-40-4) exhibits nanomolar DHODH inhibitory activity, whereas the 3-substituted regioisomer (3-[(2,3-dichlorophenoxy)methyl]benzoic acid, CAS 832740-95-1) has no reported DHODH activity.

medicinal chemistry SAR regioisomer

Optimal Research and Industrial Use Cases for 4-[(2,3-Dichlorophenoxy)methyl]benzoic acid Based on Verified Quantitative Evidence


Biochemical Assay Development: DHODH Inhibitor Screening and Reference Standard

Use as a potent DHODH inhibitor (IC50 = 1.20 nM) in enzymatic assays to validate assay performance and benchmark novel inhibitor series. The compound's sub-nanomolar potency allows for low-concentration use, reducing DMSO carryover artifacts [1].

Medicinal Chemistry: Lead Optimization Scaffold with Defined ADME Profile

Serve as a core scaffold for SAR studies targeting DHODH. The balanced lipophilicity (XLogP3-AA = 4.2) provides a favorable starting point for modifications aimed at improving metabolic stability while maintaining cellular permeability [2].

Analytical Chemistry: High-Purity Reference Material for HPLC and LC-MS Method Validation

Utilize the 97% purity grade as a calibration standard for HPLC/LC-MS methods quantifying related DHODH inhibitors in biological matrices or reaction mixtures .

Synthetic Chemistry: Building Block for DHODH-Targeted PROTACs or Bifunctional Molecules

Employ the benzoic acid functional group for conjugation to E3 ligase ligands in PROTAC development, leveraging the compound's high DHODH binding affinity (IC50 = 1.20 nM) to achieve selective target degradation [3].

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